3-Chloro-4-methylpyridazine
Overview
Description
Synthesis Analysis
The synthesis of 3-chloro-4-methylpyridazine typically involves a multi-step process starting from readily available materials such as hydrazine hydrate and citraconic anhydride. The synthesis process is characterized by mild reaction conditions, making it suitable for industrial production. The structure of the synthesized compound is often verified through nuclear magnetic resonance (NMR) spectroscopy, demonstrating the method's effectiveness in achieving the desired chemical structure with a total product yield around 30% (Yang Shao-juan, 2012).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 3-chloro-4-methylpyridazine and related compounds have been thoroughly investigated using Fourier-transform infrared (FT-IR) and Raman spectroscopy. Advanced computational methods, such as density functional theory (DFT), provide detailed insights into the molecule's geometry, electronic properties, and potential energy distribution. This analysis aids in understanding the compound's stability and reactivity (N. Prabavathi, N. Senthil Nayaki, B. Venkatram Reddy, 2015).
Chemical Reactions and Properties
3-Chloro-4-methylpyridazine undergoes various chemical reactions, including chlorination, substitution, and oxidation reactions, to produce derivatives important in the development of pesticides and anti-viral drugs. The chlorination of methyl derivatives of pyridine, for instance, leads to successive chlorination of the methyl group, demonstrating the compound's reactivity towards halogenation agents (K. Rubina, I. Iovel', Y. Gol'dberg, F. V. Shimanskaya, 1989).
Physical Properties Analysis
The synthesis and study of 3-chloro-4-methylpyridazine derivatives have contributed to our understanding of its physical properties. For example, the crystalline structure of certain derivatives has been determined through X-ray diffraction, offering insights into the compound's molecular geometry and intermolecular interactions, which are crucial for predicting its behavior in various chemical contexts (Zou Xia, 2001).
Scientific Research Applications
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Medicinal Chemistry
- The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity .
- These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
- The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
-
Biological Activities
- Pyridazine and pyridazinone are heterocycles that contain two adjacent nitrogen atoms and shown a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant and various other anticipated biological activities .
- Pyridazine ring is present in some commercially available drugs and agrochemicals .
- Pyridazine based systems have been shown to have numerous practical applications .
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-2-3-7-8-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUCXIWZFENGFJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10498338 | |
Record name | 3-Chloro-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylpyridazine | |
CAS RN |
68206-04-2 | |
Record name | 3-Chloro-4-methylpyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10498338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methylpyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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